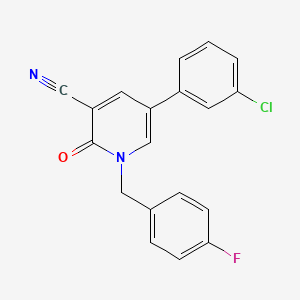
1-烯丙基-4-环丙基-1,4-二氢吡嗪-2,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-Allyl-4-cyclopropyl-1,4-dihydropyrazine-2,3-dione” is a complex organic compound. It contains an allyl group (a carbon-carbon double bond), a cyclopropyl group (a three-carbon ring), and a 1,4-dihydropyrazine-2,3-dione group (a six-membered ring with two nitrogen atoms and two carbonyl groups) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazine ring and the addition of the allyl and cyclopropyl groups. The 1,4-dihydropyrazine ring could potentially be synthesized using multi-component one-pot and green synthetic methodologies .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The cyclopropyl group would introduce strain into the molecule due to its small ring size. The 1,4-dihydropyrazine-2,3-dione group would have resonance structures due to the presence of the carbonyl groups and the nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The allyl group could potentially undergo reactions typical of alkenes, such as addition reactions. The carbonyl groups in the 1,4-dihydropyrazine-2,3-dione ring could potentially undergo reactions such as nucleophilic addition .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the allyl and cyclopropyl groups, the strain in the cyclopropyl ring, and the electronic properties of the 1,4-dihydropyrazine-2,3-dione ring .
科学研究应用
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its dihydropyrazine core can undergo various reactions, including cycloadditions and substitutions, to create a wide array of derivatives. These derivatives can be further functionalized to produce complex molecules for pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, the dihydropyrazine ring of 1-Allyl-4-cyclopropyl-1,4-dihydropyrazine-2,3-dione is a scaffold that can be exploited to design novel drugs. It can be used to synthesize compounds with potential biological activities, such as enzyme inhibitors or receptor modulators .
Agriculture
The compound’s derivatives could be explored for their agrochemical properties. For instance, they might act as precursors for the synthesis of pesticides or herbicides. The cyclopropyl group, in particular, could impart unique biological activities against plant pests or diseases .
Material Science
In material science, this compound could be used to develop new functional materials. Its ability to form stable heterocyclic structures can be beneficial in creating polymers or coatings with specific properties, such as thermal stability or electrical conductivity .
Environmental Science
The compound’s derivatives may have applications in environmental science, such as in the synthesis of chemicals that can help in the degradation of pollutants or in the development of green chemistry processes .
Biochemistry
In biochemistry, the compound can be used to study enzyme-substrate interactions, especially those involving dihydropyrazine-related enzymes. It could also serve as a probe to understand the biochemical pathways in which similar structures are involved .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-cyclopropyl-4-prop-2-enylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-5-11-6-7-12(8-3-4-8)10(14)9(11)13/h2,6-8H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIAMSSGGNNNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CN(C(=O)C1=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-4-cyclopropyl-1,4-dihydropyrazine-2,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2895490.png)
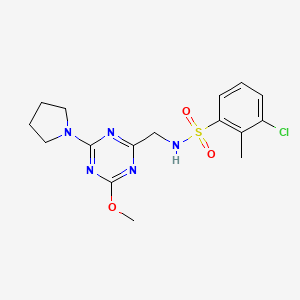

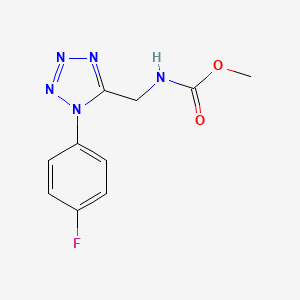
![4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2895496.png)
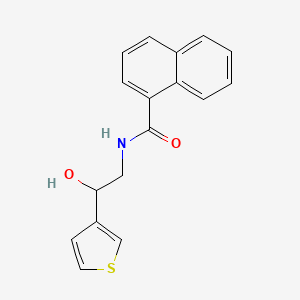
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(m-tolyl)propanamide](/img/structure/B2895498.png)
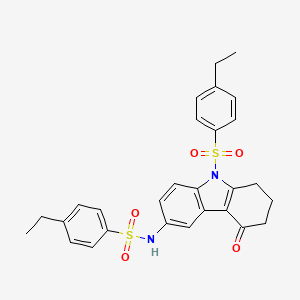
![(1Z)-1-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)piperidin-1-yl]-N-(2-chlorophenyl)methanimine](/img/structure/B2895502.png)

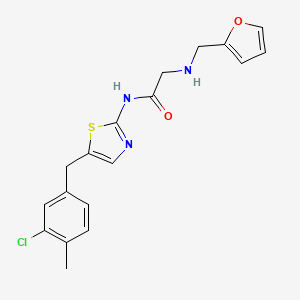
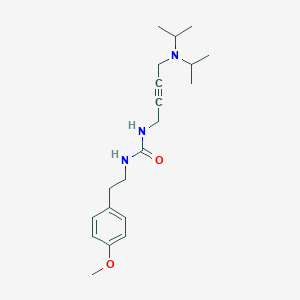
![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2895509.png)
